[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol
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Overview
Description
[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of 2-aminothiazole with 4-methylbenzaldehyde, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Possible applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazole derivatives: Widely studied for their therapeutic potential in various diseases .
Uniqueness
[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol is unique due to its specific substitution pattern and the combination of imidazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
[3-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-8-17-13-14-11(7-16)6-15(12)13/h2-6,8,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIONARWIMFPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC(=CN23)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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